N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O2S/c28-21-13-14-24-25(16-21)33-27(29-24)30(18-22-12-7-15-32-22)26(31)17-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,13-14,16,22-23H,7,12,15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYDJTRCVOOTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 6-chlorobenzoic acid, under acidic conditions.
Attachment of Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via nucleophilic substitution reactions using oxirane (ethylene oxide) and a suitable nucleophile.
Formation of Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate with 3,3-diphenylpropanoic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues:
Notes:
- The target compound shares the 6-chloro-benzothiazole motif with analogues in , but its oxolan and diphenyl groups distinguish it. The diphenylpropanamide moiety may enhance π-π stacking interactions, while the oxolan group could improve solubility compared to purely aromatic analogues.
- Benthiavalicarb demonstrates the importance of halogen substituents (F vs. Cl) in agrochemical activity, with fluorine often conferring greater stability.
Physicochemical Properties
- Molecular Weight : Estimated at ~514.68 g/mol (based on analogues in ).
- Lipophilicity : High (LogP > 4) due to diphenyl and benzothiazole groups; comparable to benthiavalicarb (LogP ~3.5) .
- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) due to oxolan methyl group; lower than piperidine-containing analogues .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C27H25ClN2O2S |
| CAS Number | 1171993-41-1 |
| IUPAC Name | This compound |
| Molecular Weight | 466.01 g/mol |
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds structurally related to benzothiazoles possess broad-spectrum activity against various cancer cell lines. The compound has been evaluated for its cytotoxic effects against multiple human cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic activity of this compound against several cancer cell lines. The results indicated a promising potency with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5.5 |
| A549 (Lung Cancer) | 7.8 |
| HeLa (Cervical Cancer) | 6.2 |
These findings suggest that the compound may inhibit cell proliferation effectively across different cancer types.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Benzothiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
In a study utilizing broth microdilution methods, this compound exhibited the following minimum inhibitory concentrations (MIC):
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
This data highlights the potential of this compound as an antimicrobial agent.
The biological activity of this compound is thought to involve multiple mechanisms:
- DNA Intercalation : Similar compounds have been reported to bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that it could induce apoptosis in cancer cells through activation of caspases.
Q & A
What synthetic methodologies are established for the preparation of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide?
Basic
The synthesis of benzothiazole derivatives typically involves coupling reactions between substituted benzothiazol-2-amine intermediates and activated carbonyl groups. For example, analogous compounds are synthesized via nucleophilic acyl substitution using chloroacetyl chloride or imidazole-activated carbonyl intermediates in solvents like chloroform or dioxane under reflux conditions. Purification often involves recrystallization from ethanol or ethanol-DMF mixtures, followed by spectroscopic validation (e.g., IR, H NMR, elemental analysis) .
How can density functional theory (DFT) calculations be optimized to predict the electronic and structural properties of this compound?
Advanced
DFT studies on benzothiazole derivatives require careful selection of basis sets (e.g., B3LYP/6-311+G(d,p)) to balance computational accuracy and resource efficiency. Key parameters include optimizing molecular geometry, calculating frontier molecular orbitals (HOMO-LUMO gaps), and analyzing electrostatic potential maps. Validation against experimental crystallographic data (e.g., bond lengths, dihedral angles) ensures reliability. Studies on similar compounds highlight the importance of solvent effect modeling and dispersion corrections for non-covalent interactions (e.g., S⋯S contacts) .
What spectroscopic techniques are critical for characterizing this compound, and how are discrepancies in data resolved?
Basic
Essential techniques include:
- IR spectroscopy : Identification of amide C=O stretches (~1668 cm) and N-H bonds (~3178 cm) .
- H NMR : Analysis of aromatic proton environments (δ 6.4–8.2 ppm) and methylene/methoxy groups (e.g., δ 3.76 ppm for OCH) .
- Elemental analysis : Confirmation of C, H, N percentages (e.g., C: 67.38%, H: 6.79%) .
Discrepancies between theoretical and experimental data are addressed by repeating syntheses under controlled conditions and cross-validating with high-resolution mass spectrometry (HRMS) or X-ray crystallography .
How do crystallographic studies using SHELX programs elucidate the molecular conformation and intermolecular interactions?
Advanced
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines molecular geometry, revealing planar benzothiazole cores and gauche orientations of substituents. Hydrogen-bonded dimers (N–H⋯N) and non-classical interactions (C–H⋯O) stabilize the crystal lattice. For example, triclinic P1 space group packing in related compounds shows intermolecular S⋯S contacts (3.622 Å) and ribbon-like structures along specific crystallographic axes. SHELX refinement parameters (R, wR) should be reported to assess data quality .
What experimental design strategies mitigate contradictions in biological activity data across studies?
Advanced
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent polarity). Robust strategies include:
- Dose-response standardization : Use a consistent concentration range (e.g., 0.1–100 µM) and control for solvent effects (e.g., DMSO ≤1%).
- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl vs. bromophenyl substitutions) to identify pharmacophores.
- Theoretical frameworks : Link results to established mechanisms (e.g., kinase inhibition) using molecular docking or QSAR models .
How can reaction yields be optimized during the synthesis of this compound?
Basic
Yield optimization involves:
- Catalyst screening : Triethylamine or imidazole derivatives enhance acyl transfer efficiency .
- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve intermediate solubility.
- Temperature control : Reflux at 80–100°C minimizes side reactions.
- Purification : Gradient recrystallization (e.g., 80% ethanol) removes unreacted starting materials .
What role does molecular conformation play in the compound’s bioactivity, based on structural data?
Advanced
Crystallographic data reveal that planar benzothiazole moieties and gauche conformations of substituents (e.g., adamantyl groups) influence binding to hydrophobic enzyme pockets. Hydrogen-bonding motifs (e.g., N–H⋯N) mimic natural substrates, enhancing affinity for targets like kinases or proteases. Molecular dynamics simulations further correlate conformational flexibility with activity retention in physiological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
